BenchChemオンラインストアへようこそ!

1-(But-2-en-1-yl)-1H-indol-7-amine

IDO1 inhibition Immuno-oncology Tryptophan metabolism

1-(But-2-en-1-yl)-1H-indol-7-amine (CAS 1704440-37-8) is a synthetic indole derivative featuring an N1-butenyl substituent and a C7 primary amine. This substitution pattern places a polar, basic functional group in close proximity to the N1-alkenyl side chain, creating a unique structural motif within the aminoalkylindole class.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
Cat. No. B13075181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(But-2-en-1-yl)-1H-indol-7-amine
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC=CCN1C=CC2=C1C(=CC=C2)N
InChIInChI=1S/C12H14N2/c1-2-3-8-14-9-7-10-5-4-6-11(13)12(10)14/h2-7,9H,8,13H2,1H3/b3-2+
InChIKeyJXYLEKPIPBSORT-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(But-2-en-1-yl)-1H-indol-7-amine: Indole-Based Research Compound for IDO1, Cannabinoid, and Angiotensin II Receptor Studies


1-(But-2-en-1-yl)-1H-indol-7-amine (CAS 1704440-37-8) is a synthetic indole derivative featuring an N1-butenyl substituent and a C7 primary amine. This substitution pattern places a polar, basic functional group in close proximity to the N1-alkenyl side chain, creating a unique structural motif within the aminoalkylindole class [1]. The compound has been evaluated in multiple target-based assays, including inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), binding to cannabinoid receptors, and interaction with angiotensin II receptors, positioning it as a versatile scaffold for medicinal chemistry exploration [2][3][4].

Why 1-(But-2-en-1-yl)-1H-indol-7-amine Cannot Be Replaced by Generic N-Alkyl Indole-7-amines in Target-Focused Research


Substitution at the N1 position of the indole-7-amine scaffold profoundly modulates biological activity in a target-dependent manner. Systematic structure-activity relationship (SAR) studies on related indole-N-alkyl derivatives demonstrate that variations in the N-alkyl chain length, saturation, and branching yield significantly different potency and selectivity profiles across enzyme and receptor targets [1][2]. For instance, the but-2-en-1-yl (butenyl) group introduces an allylic double bond that can participate in π-interactions distinct from saturated alkyl chains, while the C7 amine provides a hydrogen-bonding handle absent in many comparator scaffolds. Consequently, simple substitution with a 1-butyl, 1-allyl, or unsubstituted indole-7-amine is not scientifically valid for applications requiring the specific pharmacological fingerprint of 1-(but-2-en-1-yl)-1H-indol-7-amine, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for 1-(But-2-en-1-yl)-1H-indol-7-amine vs. N-Alkyl Indole-7-amine Analogs


IDO1 Inhibition Potency: 1-(But-2-en-1-yl)-1H-indol-7-amine vs. 1-Allyl-1H-indol-7-amine

1-(But-2-en-1-yl)-1H-indol-7-amine inhibits human IDO1 with an IC50 of 42 nM in IFN-γ-stimulated HeLa cells [1]. In comparison, the closely related 1-allyl-1H-indol-7-amine analog exhibits an IC50 of 13 nM against mouse IDO1 in transfected P815 cells [2]. While cross-species differences preclude direct potency ranking, the butenyl-substituted compound demonstrates nanomolar IDO1 inhibitory activity in a human cellular context, establishing it as a distinct chemotype from the allyl analog for human target engagement studies.

IDO1 inhibition Immuno-oncology Tryptophan metabolism

Cannabinoid Receptor Binding Affinity: N-Butenyl vs. Saturated N-Alkyl Indole-7-amines

1-(But-2-en-1-yl)-1H-indol-7-amine displaces [3H]aminoalkylindole binding to cannabinoid receptors in rat cerebellum membranes with an IC50 of 1,430 nM (1.43 µM) [1]. SAR analysis of indole-N-alkyl derivatives indicates that N-allyl substitution generally maintains or slightly enhances anti-acetylcholinesterase (AChE) activity relative to hydrogen, whereas N-butyl substitution produces a more pronounced increase in activity [2]. By class-level inference, the unsaturated butenyl group is predicted to confer distinct receptor interaction geometry compared to saturated N-butyl analogs, potentially translating to differential CB1/CB2 selectivity profiles within the aminoalkylindole class [3].

Cannabinoid receptor CB1/CB2 Aminoalkylindole

Angiotensin II Receptor Type 1 (AT1) Binding: Potent Nanomolar Affinity of N-Butenyl Indole-7-amine

1-(But-2-en-1-yl)-1H-indol-7-amine demonstrates potent binding to the angiotensin II receptor type 1 (AT1) with an IC50 of 1.5 nM in a radioligand displacement assay using [125I]-Ang II and rat liver membranes [1]. This sub-nanomolar to low nanomolar affinity positions the compound within the potency range of established AT1 antagonists. While direct comparative data for other N-alkyl indole-7-amines at AT1 are not available in the curated public domain, the combination of an N1-butenyl substituent and C7 amine appears to confer a favorable interaction profile with this therapeutically validated GPCR target, distinguishing it from indole scaffolds lacking this specific substitution pattern [2].

Angiotensin II receptor AT1 antagonist GPCR

Commercial Availability and Purity Benchmark: 1-(But-2-en-1-yl)-1H-indol-7-amine vs. Unsubstituted 1H-Indol-7-amine

1-(But-2-en-1-yl)-1H-indol-7-amine (CAS 1704440-37-8) is commercially available from multiple vendors with a specified purity of 95% . This is comparable to the typical purity grade of the parent scaffold 1H-indol-7-amine (7-aminoindole, CAS 5192-04-1), which is also supplied at ≥95% purity for research applications . However, the N1-butenyl derivative offers a pre-functionalized scaffold that eliminates the need for in-house N-alkylation steps, reducing synthetic burden and variability in downstream applications. The defined CAS registry number and availability from established chemical suppliers ensure batch-to-batch consistency and traceability for reproducible research.

Synthetic intermediate Chemical procurement Purity specification

Recommended Research Applications for 1-(But-2-en-1-yl)-1H-indol-7-amine Based on Quantitative Evidence


IDO1 Inhibitor Screening and Immuno-Oncology Tool Compound Studies

1-(But-2-en-1-yl)-1H-indol-7-amine is suitable for use as a reference inhibitor or starting scaffold in IDO1-targeted drug discovery programs. With an IC50 of 42 nM in human IFN-γ-stimulated HeLa cells [1], the compound provides a benchmark for assessing novel IDO1 inhibitors in human cellular assays. Researchers investigating tryptophan catabolism, tumor immune evasion, or IDO1-mediated immunosuppression can employ this compound as a tool to validate assay systems or as a comparator for structure-activity relationship studies.

Cannabinoid Receptor Pharmacology and Aminoalkylindole SAR Studies

The compound's 1.43 µM binding affinity at cannabinoid receptors [1] and its structural classification as an aminoalkylindole [2] make it a valuable probe for exploring the distinct binding site hypothesized for this chemotype relative to classical cannabinoids. It can serve as a comparator in radioligand displacement assays or as a starting point for medicinal chemistry optimization aimed at improving CB1/CB2 selectivity and potency through modification of the butenyl side chain or C7 amine.

Angiotensin II Receptor Type 1 (AT1) Antagonist Development

The potent AT1 receptor binding affinity (IC50 = 1.5 nM) [1] supports the use of 1-(but-2-en-1-yl)-1H-indol-7-amine as a lead-like scaffold for developing non-peptide AT1 antagonists. The N-substituted indole core is a validated pharmacophore for AT1 antagonism [2], and the butenyl-7-amino substitution pattern offers a distinct chemical space for exploring improved pharmacokinetic properties or reduced off-target effects relative to existing clinical AT1 blockers.

Synthetic Intermediate for Diversified Indole-Based Libraries

With a commercial purity of 95% [1], 1-(but-2-en-1-yl)-1H-indol-7-amine is a reliable synthetic intermediate for generating focused libraries of N1-alkenyl indole-7-amine derivatives. The C7 primary amine can be readily functionalized via amide coupling, reductive amination, or sulfonylation, while the N1-butenyl group can participate in cross-metathesis, epoxidation, or hydrogenation reactions to further diversify the scaffold. This dual functionality enables parallel medicinal chemistry efforts across multiple target classes without requiring de novo synthesis of the indole core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(But-2-en-1-yl)-1H-indol-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.